molecular formula C28H26F3N7O2 B606656 Chmfl-abl-053 CAS No. 1808287-83-3

Chmfl-abl-053

カタログ番号 B606656
CAS番号: 1808287-83-3
分子量: 549.5582
InChIキー: GXMFPDCIAWSZFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHMFL-ABL-053 (also known as Compound 18a) is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinase . It has IC50 values of 70, 90, and 62 nM against ABL1, SRC, and p38, respectively . It has been shown to inhibit the proliferation of Chronic Myeloid Leukemia (CML) cell lines .


Synthesis Analysis

The synthesis of this compound involves the conjugation of the compound to an amphiphilic polymer and subsequent self-assembly into a nanoparticle with high loading . This process greatly improves its solubility and drastically extends its circulation half-life .


Molecular Structure Analysis

The molecular formula of this compound is C28H26F3N7O2 . Its exact mass is 549.21 and its molecular weight is 549.558 .


Chemical Reactions Analysis

This compound has been shown to inhibit the proliferation of CML cell lines with GI50 of 14, 25, and 16 nM against K562, KU812, and MEG-01, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: it has a molecular weight of 549.55 and a molecular formula of C28H26F3N7O2 .

科学的研究の応用

  • Potent BCR-ABL Inhibitor for Chronic Myeloid Leukemia : CHMFL-ABL-053 was identified as a highly potent and selective inhibitor of the BCR-ABL kinase, showing significant suppression of BCR-ABL autophosphorylation and downstream mediators. It inhibited the proliferation of CML cell lines and demonstrated promising pharmacokinetic properties in rats, suggesting potential as a therapeutic agent for CML (Liang et al., 2016).

  • Targeted Drug Delivery for Cancer Therapy : A nano-in-nano delivery system (NC@Lipo) was developed for the targeted delivery of hydrophobic drugs like this compound. This system, which combines drug nanocrystals and liposomes, showed high drug loading, better stability, and improved antitumor efficacy in vivo, highlighting the potential for efficient cancer therapy (Liang et al., 2021).

  • BCR-ABL Inhibitor CHMFL-074 : Related research on CHMFL-074, a similar compound to this compound, demonstrated its effectiveness against both native and mutant forms of BCR-ABL kinase, further reinforcing the potential of these compounds in treating CML (Liu et al., 2016).

  • Inhibitor CHMFL-ABL-039 for CML : Another compound, CHMFL-ABL-039, showed effectiveness against both native and Imatinib-resistant mutant forms of BCR-ABL kinase, underscoring the broader applicability of these inhibitors in precision medicine for CML (Wu et al., 2019).

  • ABL/c-KIT Dual Kinase Inhibitor CHMFL-ABL/KIT-155 : CHMFL-ABL/KIT-155, another related compound, inhibited both ABL and c-KIT kinases and showed potential in treating cancers driven by these kinases (Wang et al., 2017).

作用機序

CHMFL-ABL-053 acts as a potent inhibitor of BCR-ABL, SRC, and p38 kinase . It has been shown to almost completely suppress tumor progression in the K562 cells inoculated xenograft mouse model .

Safety and Hazards

The safety and hazards of CHMFL-ABL-053 are not fully validated for medical applications and it is recommended for research use only .

将来の方向性

The excellent anti-leukemic efficacy of CHMFL-ABL-053 in the long injection cycle on both models might provide a novel, effective, and safe therapeutic strategy for BCR-ABL-positive CML . The development of this compound could greatly improve the 10-year survival rate of patients .

特性

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPDCIAWSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。